Lipophilicity (XLogP3) and Polar Surface Area Differentiate 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one from Common DHPM Analogs
The target compound exhibits a computed XLogP3 value of 2.1, which is intermediate among DHPM derivatives and predicts moderate membrane permeability. Its topological polar surface area (TPSA) of 41.5 Ų falls within the range generally associated with favorable oral bioavailability (<140 Ų). In contrast, the unsubstituted parent DHPM scaffold has a lower XLogP (~0.5) and a comparable TPSA (~58 Ų), while more lipophilic analogs bearing halogenated aryl groups can reach XLogP values >3.0 [1]. This specific lipophilicity-TPSA balance may influence both in vitro assay performance and in vivo distribution, distinguishing it from both more polar and more lipophilic DHPMs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Unsubstituted DHPM scaffold: ~0.5; Halogenated DHPM analogs: >3.0 |
| Quantified Difference | Target compound is ~1.6 log units more lipophilic than parent scaffold and 0.9-1.9 log units less lipophilic than highly halogenated analogs |
| Conditions | Computed values (PubChem XLogP3 algorithm) [1] |
Why This Matters
Lipophilicity governs membrane permeability and non-specific binding; this compound occupies a specific physicochemical space that may be optimal for certain cellular assays where either extreme polarity or excessive lipophilicity is detrimental.
- [1] PubChem. Compound Summary: 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one. CID 136050516. Accessed April 2026. View Source
